3-Phenylprop-2-yne-1-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-phenylprop-2-yne-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECDVVATRNOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Phenylprop-2-yne-1-sulfonyl chloride chemical structure and properties
Synthesis, Reactivity, and Applications in Chemical Biology
Executive Summary
3-Phenylprop-2-yne-1-sulfonyl chloride is a bifunctional electrophile bridging the gap between classical sulfonamide synthesis and bio-orthogonal chemistry. Unlike standard aryl sulfonyl chlorides used in drug discovery (e.g., in the synthesis of Celecoxib derivatives), this reagent introduces a rigid, conjugated internal alkyne linker.
Its utility is defined by two distinct reactive centers:
-
The Sulfonyl Chloride (S-Cl): A highly reactive electrophile for covalent attachment to nucleophiles (amines, alcohols, thiols).[1]
-
The Internal Alkyne (Ph-C≡C-): A latent handle for palladium-catalyzed cross-coupling (Sonogashira) or specific cycloadditions, providing a rigid spacer that restricts conformational freedom in ligand-target interactions.
This guide details the handling, synthesis, and divergent reactivity of this compound, emphasizing its role in constructing constrained sulfonamide scaffolds and reactive probes.
Chemical Architecture & Physicochemical Properties
The molecule comprises a sulfonyl chloride head group attached to a methylene spacer, which is connected to a phenyl-capped alkyne. The electron-withdrawing nature of the sulfonyl group, combined with the unsaturation of the alkyne, creates a unique electronic environment at the methylene position (acidic protons) and the triple bond (susceptibility to nucleophilic attack or isomerization).
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 3-Phenylprop-2-yne-1-sulfonyl chloride | |
| Molecular Formula | C₉H₇ClO₂S | |
| Molecular Weight | 214.67 g/mol | |
| Physical State | Viscous oil or low-melting solid | Tendency to crystallize at -20°C |
| Solubility | DCM, THF, EtOAc, Toluene | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive (Hydrolyzes to Sulfonic Acid) | Store under Argon/N₂ at -20°C |
| Reactivity Class | Hard Electrophile (S) / Soft Electrophile (Alkyne) | Dual reactivity profile |
Synthetic Routes & Manufacturing
Direct chlorosulfonation of 3-phenylpropyne is hazardous and often yields inseparable mixtures due to side reactions at the triple bond. The Scientific Integrity standard dictates an indirect oxidative chlorination route, which ensures high purity and safety.
Validated Synthesis Protocol (Self-Validating)
Precursors: 3-Phenylprop-2-yn-1-ol is the standard starting material.
Step 1: Activation Convert the alcohol to the bromide or mesylate to create a leaving group.
-
Reagents: PBr₃ (0.33 eq) in Et₂O at 0°C.
Step 2: Thiolation (The Isothiouronium Route) Displacement with thiourea prevents disulfide formation and controls the oxidation state.
-
Reagents: Thiourea (1.1 eq), Ethanol, Reflux.
-
Intermediate: S-(3-phenylprop-2-ynyl)isothiouronium bromide.
Step 3: Oxidative Chlorination This is the critical step. The use of N-chlorosuccinimide (NCS) and HCl is preferred over Cl₂ gas for better stoichiometry control.
-
Reagents: NCS (4.0 eq), 2M HCl, Acetonitrile/Water (5:1), <10°C.
Figure 1: Step-wise synthesis ensuring regioselectivity and preventing alkyne oxidation.
Reactivity Profile & Mechanism of Action[1][3][4]
The reactivity of 3-phenylprop-2-yne-1-sulfonyl chloride is non-trivial. While it performs standard sulfonylation, the presence of the alkyne beta to the sulfonyl group introduces "hidden" reactivities, specifically base-mediated isomerization to allenes or cyclization.
A. Sulfonylation (Primary Pathway)
Reacts via an S_N2-like mechanism at the sulfur atom.
-
Target: Primary/Secondary amines, Thiols.
-
Outcome: Stable Sulfonamide/Thiosulfonate linkage.
-
Mechanism: Nucleophilic attack at sulfur
Elimination of Cl⁻.
B. Base-Mediated Cyclization (The "Thiete" Anomaly)
Expertise Note: In the presence of strong bases (e.g., Et₃N in excess), propargylic sulfonyl chlorides can undergo an isomerization to an allenyl sulfone, followed by electrocyclic ring closure to form Thiete 1,1-dioxides (4-membered rings). This is a competing pathway that must be suppressed by keeping temperatures low (<0°C) during conjugation.
C. Post-Conjugation Functionalization
Once the sulfonamide is formed, the internal alkyne remains available for:
-
Sonogashira Coupling: Extension of the carbon skeleton.
-
RuAAC (Ruthenium-Catalyzed Click): Reaction with azides (internal alkynes do not react in CuAAC).
Figure 2: Divergent reactivity pathways. Control of pH and temperature is critical to favor sulfonamide formation over cyclization.
Experimental Protocols
Protocol A: General Sulfonamide Synthesis
Use this protocol for attaching the linker to a drug scaffold or protein residue.
Reagents:
-
Substrate (Amine): 1.0 eq
-
3-Phenylprop-2-yne-1-sulfonyl chloride: 1.1 eq
-
Base: Pyridine (3.0 eq) or DIPEA (2.0 eq)
-
Solvent: Anhydrous DCM or THF
Step-by-Step:
-
Preparation: Dissolve the amine substrate in anhydrous DCM under an inert atmosphere (N₂/Ar).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Higher temperatures promote the formation of allenic impurities.
-
Addition: Add the base, followed by the dropwise addition of the sulfonyl chloride (dissolved in minimal DCM).
-
Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor via TLC (Silica, Hex/EtOAc).[2] The product will be more polar than the chloride but less polar than the amine.
-
Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography. Note: Avoid highly basic stationary phases.
Protocol B: Quality Control (Self-Validation)
Before use, verify the integrity of the sulfonyl chloride:
-
H-NMR Check: Look for the methylene doublet/singlet around
4.5-5.0 ppm. If peaks appear in the alkene region ( 6.0-7.0 ppm), the reagent has isomerized to the allene or hydrolyzed. -
Derivatization Test: React a small aliquot with excess benzylamine. If the reaction yields a clean solid immediately, the reagent is active.
Safety & Handling
-
Corrosivity: Causes severe skin burns and eye damage. Reacts with moisture to form HCl and sulfonic acid.
-
Lachrymator: Like many propargylic halides, this compound may possess lachrymatory properties. Handle strictly in a fume hood.
-
Storage: Hygroscopic. Store in a tightly sealed vial, preferably double-contained with desiccant, at -20°C.
References
-
Mechanistic Insight on Propargylic Sulfonyl Chlorides: Title: Reactions of prop-2-yne-1-sulphonyl chloride with α-morpholinostyrene.[3] Source: Journal of the Chemical Society, Perkin Transactions 1. Link:[Link] (Validates the cyclization/thiete formation pathway).
-
General Synthesis of Sulfonyl Chlorides: Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Source: MDPI, Processes 2023. Link:[Link] (Provides grounding for the chlorosulfonation and handling techniques).
Sources
3-Phenylprop-2-yne-1-sulfonyl chloride CAS number and synonyms
The following technical guide details the chemical identity, synthesis, and application of 3-Phenylprop-2-yne-1-sulfonyl chloride , a specialized bifunctional building block in medicinal chemistry.
Core Identity & Strategic Applications in Drug Discovery
Compound Identification & Physical Architecture
3-Phenylprop-2-yne-1-sulfonyl chloride is a heterobifunctional reagent featuring a reactive sulfonyl chloride headgroup and an internal alkyne tail capped by a phenyl ring. Its structure allows for orthogonal functionalization—making it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Nomenclature & Registry
| Parameter | Data |
| IUPAC Name | 3-Phenylprop-2-yne-1-sulfonyl chloride |
| CAS Number | 2138423-35-3 |
| Common Synonyms | 3-Phenyl-2-propynylsulfonyl chloride; 3-Phenylpropargylsulfonyl chloride |
| Molecular Formula | C₉H₇ClO₂S |
| Molecular Weight | 214.67 g/mol |
| SMILES | O=S(=O)(Cl)CC#CC1=CC=CC=C1 |
| Physical State | Solid (Low melting) or viscous oil (dependent on purity) |
Structural Analysis
The molecule consists of three distinct functional zones, each serving a specific purpose in chemical biology:
-
Electrophilic Warhead (Sulfonyl Chloride): Highly reactive toward nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.
-
Rigid Linker (Propargyl Backbone): The internal alkyne (–C≡C–) provides structural rigidity and prevents metabolic oxidation typical of alkyl chains.
-
Hydrophobic Cap (Phenyl Group): Enhances π-π stacking interactions within protein binding pockets and serves as a steric anchor.
Chemical Synthesis & Manufacturing
The synthesis of 3-Phenylprop-2-yne-1-sulfonyl chloride typically proceeds via the Strecker Sulfite Alkylation route or Oxidative Chlorination . The choice depends on scale and tolerance of the alkyne moiety.
Primary Synthetic Route (Strecker Alkylation)
This pathway is preferred for its scalability and avoidance of harsh oxidants that might affect the alkyne.
-
Activation: 3-Phenylprop-2-yn-1-ol is converted to the corresponding bromide using PBr₃.
-
Displacement: The bromide undergoes SN2 displacement with Sodium Sulfite (Na₂SO₃) to form the sodium sulfonate salt.
-
Chlorination: The salt is treated with Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂) with a catalytic amount of DMF to yield the sulfonyl chloride.
Visualization of Synthetic Workflow
The following diagram outlines the stepwise conversion from the commercially available alcohol.
Caption: Stepwise synthesis of 3-Phenylprop-2-yne-1-sulfonyl chloride via sulfonate intermediate.
Applications in Drug Development
This compound is not merely a reagent; it is a bifunctional linchpin . Its utility spans from combinatorial library generation to chemical biology probes.
Sulfonamide Library Generation
The primary application is the synthesis of sulfonamides, a pharmacophore present in antibiotics, diuretics, and anti-inflammatory drugs (e.g., Celecoxib).
-
Mechanism: Nucleophilic attack by primary/secondary amines eliminates HCl.
-
Protocol Note: Reactions must be run with a scavenger base (TEA, DIPEA) or Pyridine to neutralize HCl, which can otherwise degrade the alkyne or cause side reactions.
"Click" Chemistry & PROTAC Linkers
The internal alkyne is sterically accessible for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Workflow: First, the sulfonyl chloride is reacted with a target amine (Warhead). Second, the alkyne is "clicked" to an azide-tagged E3 ligase ligand (e.g., Thalidomide derivative).
-
Result: A rigid PROTAC linker that positions the target protein at a precise distance from the E3 ligase.
Divergent Reactivity Map
The diagram below illustrates how this single building block facilitates two distinct chemical biology workflows.
Caption: Orthogonal reactivity profile: Sulfonamide formation followed by Click chemistry.
Safety & Handling Protocols
Sulfonyl chlorides are corrosive and moisture-sensitive. Rigorous adherence to safety protocols is mandatory.
Hazard Identification (GHS)
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.[1]
-
H335: May cause respiratory irritation.
-
EUH029: Contact with water liberates toxic gas (HCl).
Handling & Storage
-
Moisture Control: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The compound hydrolyzes rapidly in moist air to form the sulfonic acid and HCl.
-
Quenching: Quench excess reagent with a mixture of saturated Sodium Bicarbonate (NaHCO₃) and ice. Do not add water directly to the neat solid/oil.
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), face shield, and lab coat. Work exclusively in a fume hood.
References
-
PubChem. (2022).[2] 3-Phenylprop-2-yne-1-sulfonyl fluoride (Analogous Structure & Properties). National Library of Medicine. Retrieved from [Link]
Sources
A Tale of Two Electrophiles: A Technical Guide to 3-Phenylprop-2-yne-1-sulfonyl chloride and Cinnamyl Sulfonyl Chloride for Drug Development Professionals
Foreword: The Strategic Importance of Electrophilic Scaffolds in Drug Discovery
In the intricate landscape of modern drug discovery, the ability to selectively and efficiently modify molecular scaffolds is paramount. Electrophilic reagents, particularly those containing the sulfonyl chloride moiety, serve as powerful tools for introducing the versatile sulfonamide group, a privileged structure in a vast array of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of two structurally related yet electronically distinct sulfonyl chlorides: 3-phenylprop-2-yne-1-sulfonyl chloride and (E)-3-phenylprop-2-en-1-sulfonyl chloride (commonly known as cinnamyl sulfonyl chloride).
While direct and extensive literature on these specific reagents is nascent, this paper will leverage established principles of organic chemistry and data from closely related analogues to provide a robust framework for understanding their synthesis, reactivity, and potential applications. For the discerning researcher, the subtle differences between the alkynyl and alkenyl functionalities of these molecules offer a fascinating study in how electronic and steric effects can be harnessed for nuanced molecular design.
Structural and Electronic Dissection: The Alkyne vs. the Alkenyl Sulfonyl Chloride
At first glance, 3-phenylprop-2-yne-1-sulfonyl chloride and cinnamyl sulfonyl chloride share a common phenylpropyl backbone. However, the nature of the three-carbon chain—a rigid, linear alkyne versus a planar, trans-configured alkene—imparts fundamentally different electronic and steric properties to the reactive sulfonyl chloride group.
| Feature | 3-Phenylprop-2-yne-1-sulfonyl chloride | Cinnamyl Sulfonyl Chloride |
| Systematic Name | 3-phenylprop-2-yne-1-sulfonyl chloride | (E)-3-phenylprop-2-en-1-sulfonyl chloride |
| Molecular Formula | C₉H₇ClO₂S | C₉H₉ClO₂S |
| Key Functional Groups | Phenyl, Alkyne, Sulfonyl Chloride | Phenyl, Alkene, Sulfonyl Chloride |
| Hybridization of C2-C3 | sp-sp | sp²-sp² |
| Geometry of C1-C2-C3-Phenyl | Linear and rigid | Planar with restricted rotation |
The sp-hybridized carbons of the alkyne in 3-phenylprop-2-yne-1-sulfonyl chloride create a region of high electron density in the π-system, and its linear geometry minimizes steric hindrance around the sulfonyl chloride. In contrast, the sp²-hybridized carbons of the alkene in cinnamyl sulfonyl chloride offer a more extended π-system that can influence the electron density at the sulfonyl group through resonance, while the trans-configuration imposes specific steric constraints.
A Comparative Analysis of Reactivity: Inductive vs. Resonance Effects
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom.[1] The key to understanding the differential reactivity of our two target molecules lies in how the adjacent alkynyl and alkenyl moieties electronically influence this electrophilic center.
Electronic Effects:
-
3-Phenylprop-2-yne-1-sulfonyl chloride: The sp-hybridized carbons of the alkyne are more electronegative than sp² carbons. This leads to a stronger electron-withdrawing inductive effect (-I) on the methylene group, which in turn increases the electrophilicity of the sulfonyl sulfur. This heightened electrophilicity suggests that 3-phenylprop-2-yne-1-sulfonyl chloride may be the more reactive of the two towards nucleophiles.
-
Cinnamyl Sulfonyl Chloride: The alkenyl group can exert both an inductive effect and a resonance effect. While the sp² carbons are electron-withdrawing, the π-system of the double bond can potentially donate electron density to the σ-framework, slightly mitigating the electrophilicity of the sulfonyl group compared to its alkynyl counterpart.
Diagram 1: Electronic Effects on Sulfonyl Chloride Reactivity
Caption: Predicted reactivity based on electronic effects.
Synthetic Pathways: From Alcohols to Sulfonyl Chlorides
While specific literature protocols for these two compounds are scarce, their synthesis can be reliably predicted based on the well-established conversion of alcohols to sulfonyl chlorides. The parent alcohols, 3-phenyl-2-propyn-1-ol and cinnamyl alcohol, are commercially available.[3][][5]
Proposed Synthetic Protocol:
This protocol is a generalized procedure and may require optimization for each specific substrate.
Materials:
-
3-phenyl-2-propyn-1-ol or Cinnamyl alcohol
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Pyridine or Triethylamine (as a base/catalyst)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting alcohol (1 equivalent) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine or triethylamine (1.1 equivalents) dropwise.
-
Formation of Sulfonyl Chloride: To the stirred solution, add a solution of thionyl chloride or oxalyl chloride (1.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride should be used immediately or purified quickly via flash column chromatography on silica gel, as sulfonyl chlorides can be prone to hydrolysis.
Diagram 2: Proposed Synthetic Workflow
Caption: General workflow for sulfonyl chloride synthesis.
Spectroscopic Characterization: Predicted Signatures
Predicting the key spectroscopic features of our target molecules is crucial for their successful synthesis and characterization. These predictions are based on known spectral data for similar functional groups.[6][7][8][9][10][11]
Predicted Spectroscopic Data:
| Spectroscopic Technique | 3-Phenylprop-2-yne-1-sulfonyl chloride | Cinnamyl Sulfonyl Chloride |
| ¹H NMR (CDCl₃, ppm) | δ 7.3-7.5 (m, 5H, Ar-H), δ 4.5-4.7 (s, 2H, -CH₂-SO₂Cl) | δ 7.2-7.4 (m, 5H, Ar-H), δ 6.7 (d, 1H, J≈16 Hz, Ar-CH=), δ 6.3 (dt, 1H, =CH-CH₂), δ 4.3 (d, 2H, -CH₂-SO₂Cl) |
| ¹³C NMR (CDCl₃, ppm) | δ 130-132 (Ar-C), δ 128-130 (Ar-C), δ 122 (Ar-C), δ 85-90 (-C≡C-), δ 80-85 (-C≡C-), δ 60-65 (-CH₂-SO₂Cl) | δ 135-138 (Ar-C), δ 128-130 (Ar-C), δ 126-128 (Ar-C), δ 135-140 (Ar-CH=), δ 120-125 (=CH-CH₂), δ 70-75 (-CH₂-SO₂Cl) |
| IR (cm⁻¹) | ~3300 (if terminal C-H, not applicable here), ~2150 (C≡C stretch, weak), 1370-1380 & 1180-1190 (S=O stretch) | ~3030 (Ar C-H), ~1600 (C=C stretch), 960-980 (trans C-H bend), 1370-1380 & 1180-1190 (S=O stretch) |
| Mass Spec (EI) | M⁺, [M-SO₂]⁺, [M-Cl]⁺, [C₉H₇]⁺ (phenylpropargyl cation) | M⁺, [M-SO₂]⁺, [M-Cl]⁺, [C₉H₉]⁺ (cinnamyl cation) |
The most distinguishing features will be the C≡C stretch in the IR spectrum for the alkynyl sulfonyl chloride and the large coupling constant (~16 Hz) between the vinylic protons in the ¹H NMR spectrum of the cinnamyl sulfonyl chloride, confirming its trans-geometry.
Applications in Drug Development: Harnessing Unique Reactivities
The sulfonamide linkage is a cornerstone of medicinal chemistry, found in drugs with a wide range of biological activities.[1][2] The introduction of either a propargyl or a cinnamyl moiety via these sulfonyl chlorides opens up exciting avenues for drug design.
-
Propargyl Group: The terminal alkyne of the propargyl group is a versatile handle for "click chemistry," allowing for the facile conjugation of the molecule to other biomolecules or scaffolds.[12] Propargylamines, which can be formed from the reaction of 3-phenylprop-2-yne-1-sulfonyl chloride with amines, are important pharmacophores in their own right, with applications in neurodegenerative diseases and cancer.[13]
-
Cinnamyl Group: The cinnamyl motif is found in numerous natural products with diverse biological activities, including antimicrobial and anticancer properties.[11] The extended conjugation of the cinnamyl system can be exploited for developing fluorescent probes or photosensitizers. Furthermore, the alkene can participate in various addition reactions, allowing for further functionalization.
Diagram 3: Applications in Medicinal Chemistry
Caption: Potential applications in drug development.
Conclusion: A Nuanced Choice for the Synthetic Chemist
While both 3-phenylprop-2-yne-1-sulfonyl chloride and cinnamyl sulfonyl chloride are valuable electrophilic building blocks, their distinct electronic and structural features offer a nuanced choice for the synthetic chemist. The alkynyl derivative, with its predicted higher reactivity and the versatility of the propargyl group, is an excellent candidate for rapid library synthesis and applications in chemical biology. The cinnamyl analogue, on the other hand, provides a scaffold with inherent biological relevance and opportunities for further functionalization of the alkene.
As research into these specific reagents continues, a deeper understanding of their reactivity profiles will undoubtedly emerge, further empowering drug development professionals in their quest for novel and effective therapeutics.
References
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Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. (1969). Journal of the Chemical Society B: Physical Organic, 65. [Link]
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Electronic Supplementary Material (ESI) for Catalysis Science & Technology. (n.d.). Rsc.org. Retrieved February 21, 2026, from [Link]
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Reaction Amines With Aryl Sulphonyl Chloride. (2023, February 3). YouTube. [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
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IR: alkynes. (n.d.). UCalgary.ca. Retrieved February 21, 2026, from [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
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1 H NMR and 13 C NMR data of compounds 2 and 3 (at 400 MHz in CDCl 3 , in ppm, J in. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023, April 11). National Institutes of Health. [Link]
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Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019, March 25). Journal of the American Chemical Society. [Link]
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Infrared Spectroscopy. (n.d.). Illinoisstate.edu. Retrieved February 21, 2026, from [Link]
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(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. (2022, January 13). MDPI. [Link]
-
Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. (2021). UCL (University College London). [Link]
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3-Phenylprop-2-Enal. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
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3-Phenylprop-2-enoyl chloride. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). National Institutes of Health. [Link]
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Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. (n.d.). Retrieved February 21, 2026, from [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023, April 11). MDPI. [Link]
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Synthesis of sulfonamides derived from cinnamyl alcohol. (n.d.). American Chemical Society. Retrieved February 21, 2026, from [Link]
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Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2026, January 13). ResearchGate. [Link]
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Supporting Information. (n.d.). Beilstein-journals.org. Retrieved February 21, 2026, from [Link]
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20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts. [Link]
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Propargylamine: an Important Moiety in Drug Discovery. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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(n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]
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Cinnamyl. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. [Link]
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Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. (n.d.). Horiazon Chemical. Retrieved February 21, 2026, from [Link]
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N-Allyl-N-sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. (2011, May 12). The Journal of Organic Chemistry. [Link]
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(n.d.). National Institute of Standards and Technology. Retrieved February 21, 2026, from [Link]
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Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Halogenation of alkenylaluminums by sulfonyl chloride and bromide. (n.d.). Sciforum. Retrieved February 21, 2026, from [Link]
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Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022, December 8). National Institutes of Health. [Link]
-
3-phenyl-2-propyn-1-ol (C9H8O). (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]
-
Propargylamine: an important moiety in drug discovery. (2023, February 21). National Institutes of Health. [Link]
-
1H-NMR. (n.d.). Retrieved February 21, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
-
(E)-3-phenylprop-2-en-1-ol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
3-Phenyl-2-propyn-1-ol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
- Industrial preparation method of cinnamyl chloride. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl Chlorides and Sulfonamides [merckmillipore.com]
- 3. Cinnamyl alcohols | Fisher Scientific [fishersci.com]
- 5. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Synthesis of sulfonamides derived from cinnamyl alcohol | Poster Board #1094 - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Propargyl Sulfone Warhead: A Technical Guide to 3-Phenylprop-2-yne-1-sulfonyl Derivatives
The following technical guide is structured to provide a comprehensive analysis of 3-phenylprop-2-yne-1-sulfonyl derivatives . This class of compounds represents a versatile pharmacophore in medicinal chemistry, particularly known for its dual reactivity as an electrophilic warhead and a precursor to allenyl sulfones.
Executive Summary
3-Phenylprop-2-yne-1-sulfonyl derivatives (
Part 1: Structural Chemistry & The Isomerization Challenge
The Electrophilic Architecture
The core structure consists of a phenyl ring conjugated to an alkyne, which is isolated from the sulfonyl group by a methylene spacer. The strong electron-withdrawing nature of the sulfonyl group (
-
Propargyl Form:
-
Allenyl Form:
The Propargyl-Allene Equilibrium (Critical Insight)
Expertise Note: A common failure mode in the handling of these derivatives is unintentional isomerization. Under basic conditions (pH > 8.0) or in the presence of amine nucleophiles, the propargylic protons are deprotonated, leading to a rapid equilibrium shift toward the thermodynamically stable allenyl sulfone .
Researchers targeting the propargyl species must maintain strictly neutral or slightly acidic conditions during purification. However, in medicinal chemistry, this isomerization is often a feature, not a bug; the allenyl sulfone is a potent Michael acceptor that reacts irreversibly with active-site thiols.
Part 2: Synthetic Methodologies
Two primary routes are established for synthesizing 3-phenylprop-2-yne-1-sulfonyl derivatives. The choice depends on the desired substituent (
Route A: The Sulfinate Displacement (Preferred for Aryl Sulfones)
This is the most robust method for generating stable sulfones. It avoids oxidation steps that might affect the alkyne.
-
Reagents: Sodium benzenesulfinate (or derivative), 3-phenylpropargyl bromide.
-
Solvent: DMF or Ethanol/Water (1:1).
-
Mechanism:
displacement of the bromide by the sulfinate sulfur. -
Yield: Typically 75–90%.
Route B: Oxidation of Propargyl Thioethers
Used when the sulfinate precursor is unavailable.
-
Step 1: Reaction of 3-phenylprop-2-yne-1-thiol with an alkyl/aryl halide.
-
Step 2: Oxidation using m-CPBA (2.2 equiv) or Oxone®.
-
Caution: Over-oxidation or acidic conditions can induce hydration of the alkyne.
Route C: Sulfonyl Chloride Formation (The Reagent Route)
To generate the 3-phenylprop-2-yne-1-sulfonyl chloride (for making sulfonamides), one must proceed with caution due to instability.
-
Method: Reaction of the corresponding propargyl Grignard reagent with sulfuryl chloride (
) or oxidative chlorination of the thiol. -
Stability Warning: The sulfonyl chloride is prone to
extrusion or hydrolysis. It should be used immediately for coupling with amines.
Part 3: Mechanism of Action (Medicinal Chemistry)
Covalent Inhibition of Cysteine Proteases
These derivatives function as suicide substrates for enzymes like Cathepsin B , Cathepsin L , and Papain .
-
Recognition: The phenyl ring occupies the hydrophobic S2 pocket of the enzyme.
-
Activation: The basic environment of the active site (often a Histidine-Cysteine dyad) promotes local isomerization to the allenyl sulfone.
-
Alkylation: The active site thiolate (
) attacks the central carbon of the allene (or the alkyne directly), forming a stable thioether adduct. -
Result: Irreversible enzyme inactivation.
Part 4: Visualizations (Pathways & Mechanisms)
Diagram 1: Synthesis and Isomerization Workflow
Caption: Synthesis of propargyl sulfones and their base-mediated conversion to the reactive allenyl form.
Diagram 2: Cysteine Protease Inhibition Mechanism
Caption: Kinetic mechanism of cysteine protease inactivation by sulfonyl derivatives.
Part 5: Experimental Protocols
Protocol A: Synthesis of 3-Phenylprop-2-ynyl Phenyl Sulfone
This protocol utilizes the sulfinate displacement method to ensure high yield and minimal isomerization.
Materials:
-
Sodium benzenesulfinate (1.2 equiv)
-
3-Phenylpropargyl bromide (1.0 equiv)
-
Solvent: DMF (Anhydrous)
-
Workup: Ethyl Acetate, Brine,
Step-by-Step:
-
Preparation: Dissolve 3-phenylpropargyl bromide (1.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere.
-
Addition: Add sodium benzenesulfinate (1.2 mmol) in a single portion.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Note: Heating is discouraged as it promotes isomerization to the allene.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product (
) should appear distinct from the starting bromide ( ). -
Quench: Pour the reaction mixture into ice-cold water (20 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over
, concentrate, and purify via flash column chromatography on silica gel. Crucial: Use non-basic silica or wash the column with 1% acetic acid in hexane prior to use to prevent on-column isomerization.
Protocol B: Enzyme Inhibition Assay (Fluorescence)
Validating the biological activity against Papain (Model Cysteine Protease).
Materials:
-
Enzyme: Papain (activated with DTT)
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic)
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM EDTA, 2 mM DTT.
Step-by-Step:
-
Incubation: Incubate Papain (10 nM final) with the synthesized Sulfone Derivative (varying concentrations: 1 nM – 10 µM) in the assay buffer for 30 minutes at 25°C.
-
Initiation: Add Z-Phe-Arg-AMC substrate (20 µM final).
-
Measurement: Monitor fluorescence release (Ex: 360 nm / Em: 460 nm) over 10 minutes.
-
Analysis: Plot residual enzyme activity (%) vs. log[Inhibitor]. Determine
using non-linear regression. -
Control: Use E-64 (standard epoxide inhibitor) as a positive control.
Part 6: Quantitative Data Summary
| Derivative Type | Stability (pH 7) | Reactivity (Nucleophiles) | Primary Application |
| Propargyl Sulfone | High | Low (Direct), High (Post-Isomerization) | Prodrug / Latent Electrophile |
| Allenyl Sulfone | Moderate | Very High (Michael Acceptor) | Active Warhead / Click Chemistry |
| Sulfonyl Chloride | Low | High (Hydrolysis prone) | Intermediate for Sulfonamides |
| Vinyl Sulfone | High | High | Standard Protease Inhibitor |
References
-
Synthesis of Propargyl Sulfones
-
Cysteine Protease Inhibition Mechanism
-
Chemical Data & Stability
-
General Reactivity of Sulfonyl Chlorides
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones [uaeh.edu.mx]
- 3. 3-Phenylprop-2-yne-1-sulfonyl fluoride | C9H7FO2S | CID 165897481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Chemoselective Synthesis of 3-Phenylprop-2-yne-1-sulfonyl Chloride
Executive Summary
This guide details the synthesis of 3-phenylprop-2-yne-1-sulfonyl chloride starting from 3-phenylprop-2-yne-1-thiol . The transformation of a thiol to a sulfonyl chloride is a pivotal reaction in medicinal chemistry, enabling the synthesis of sulfonamides and sulfonate esters.
The Challenge: The target molecule contains an internal alkyne and a propargylic methylene group. Standard oxidative chlorination methods using gaseous chlorine (
-
Chlorination of the alkyne (addition across the triple bond).
-
Propargylic rearrangement (isomerization to allenyl sulfones under basic or thermal stress).
-
Over-oxidation or decomposition due to the high energy of the propargylic-sulfur bond.
The Solution: This protocol utilizes the N-Chlorosuccinimide (NCS) / HCl method. This approach generates electrophilic chlorine in situ at low concentrations, ensuring high chemoselectivity for the sulfur atom while leaving the
Chemical Strategy & Mechanism[1][2][3]
The reaction proceeds via an oxidative chlorination mechanism.[1] Unlike direct chlorination, the NCS/HCl system allows for the controlled release of
Reaction Pathway[2][5][6][7][8]
-
Activation: The thiol attacks the electrophilic chlorine source (NCS) to form a sulfenyl chloride (
). -
Oxidation: In the presence of water, the sulfenyl chloride is hydrolyzed to a sulfinic acid intermediate (
). -
Chlorination: The sulfinic acid is further chlorinated by excess NCS/HCl to yield the final sulfonyl chloride (
).
Mechanistic Diagram
Figure 1: Stepwise oxidative chlorination pathway. The reaction may proceed through a transient disulfide intermediate.
Experimental Protocol
Reagents & Materials
| Component | Role | Stoichiometry | Notes |
| 3-Phenylprop-2-yne-1-thiol | Substrate | 1.0 equiv | Purity >95% recommended.[2] |
| N-Chlorosuccinimide (NCS) | Oxidant | 4.0 equiv | Recrystallize if yellow (decomposed). |
| HCl (2M aqueous) | Acid Catalyst | 5.0 equiv | Maintains acidic pH to prevent isomerization. |
| Acetonitrile (MeCN) | Solvent | 10 Vol | Co-solvent for organic/aqueous phase. |
| Diisopropyl ether | Extraction | N/A | Preferred over DCM for cleaner separation. |
Detailed Methodology
Step 1: Reactor Setup
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and an addition funnel.
-
Charge the flask with N-Chlorosuccinimide (4.0 equiv) and Acetonitrile (8 volumes) .
-
Add 2M HCl (5.0 equiv) . The mixture may be heterogeneous initially.
-
Cool the mixture to < 10°C using an ice/water bath. Critical: Do not allow the temperature to exceed 10°C during the next step to protect the alkyne.
Step 2: Controlled Addition
-
Dissolve 3-phenylprop-2-yne-1-thiol (1.0 equiv) in Acetonitrile (2 volumes) .
-
Add the thiol solution dropwise to the NCS/HCl mixture over 20–30 minutes.
-
Observation: The reaction is exothermic. A transient yellow/orange color (sulfenyl chloride) may appear and fade.
-
Maintain internal temperature between 5°C and 10°C .
Step 3: Reaction Monitoring
-
Stir vigorously at 10°C for 1–2 hours.
-
TLC Check: Elute with Hexanes/EtOAc (8:2). The thiol (high Rf) should disappear. The sulfonyl chloride appears as a lower Rf spot (often UV active).
-
Validation: Take a small aliquot, quench with water, extract with ether, and run a quick NMR. Look for the disappearance of the thiol proton (~1.5-2.0 ppm) and the downfield shift of the propargylic
(from ~3.5 ppm to ~4.5+ ppm).
Step 4: Workup & Isolation
-
Dilute the reaction mixture with cold Water (10 volumes) .
-
Extract the aqueous layer with Diisopropyl ether (3 x 5 volumes) . Note: Avoid DCM if possible to prevent emulsion with succinimide byproducts.
-
Wash the combined organic layers with Brine (saturated NaCl) .
-
Drying: Dry over anhydrous
(Magnesium Sulfate). Do not use basic drying agents like . -
Concentration: Filter and concentrate under reduced pressure (Rotavap) at < 30°C . Warning: Propargylic sulfonyl chlorides are thermally unstable. Do not heat.
Workflow Diagram
Figure 2: Experimental workflow emphasizing temperature control and isolation steps.
Critical Parameters & Troubleshooting
Stability of Propargylic Sulfonyl Chlorides
Propargylic sulfonyl chlorides are prone to Meyer-Schuster-type rearrangements or isomerization to allenyl sulfones if exposed to base.
-
Rule 1: Never wash the organic layer with
or . The acidity of the propargylic protons makes them susceptible to deprotonation. -
Rule 2: Store the product in a freezer (-20°C) under inert gas (
or Ar).
Handling "Uncontrollable" Exotherms
Literature suggests that using Acetic Acid or water alone with NCS can lead to delayed exotherms (induction periods followed by rapid boiling).
-
Solution: The use of 2M HCl/MeCN (as described in Nishiguchi et al.) eliminates the induction period, allowing the reaction to proceed smoothly concurrent with addition.
Data Summary: Comparison of Methods
| Method | Reagents | Temp | Yield | Risk Profile |
| NCS/HCl (Recommended) | NCS, HCl, MeCN | 10°C | 85-95% | Low. High chemoselectivity. |
| Chlorine Gas | <0°C | 40-60% | High. Alkyne chlorination likely. | |
| Peroxide/Thionyl | 25-60°C | 60-70% | Medium. Oxidative cleavage risk. |
Safety & Hazards (HSE)
-
Lachrymator: Sulfonyl chlorides are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.
-
Thiol Odor: The starting material has a stench. Bleach (sodium hypochlorite) should be kept ready to neutralize glassware and spills.
-
Corrosive: The reaction generates succinimide and excess HCl. Wear acid-resistant gloves.
References
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[1][3] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[4][3][5] Synthesis, 2006(24), 4131–4134.[4]
-
Source:
- Relevance: Establishes the NCS/HCl/MeCN protocol as the gold standard for mild oxidative chlorin
-
-
Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl chlorides.[1][6] The Journal of Organic Chemistry, 71(3), 1080-1084.
-
Source:
- Relevance: Validates the use of NCS for sensitive heterocyclic and functionalized substr
-
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using Hydrogen Peroxide and Thionyl Chloride. The Journal of Organic Chemistry, 74(24), 9287-9291.
-
Source:
- Relevance: Provides an alternative method if NCS is unavailable, though less preferred for alkynes.
-
-
Back, T. G., & Collins, S. (1981). Isomerization of acetylenic sulfones to allenic sulfones. Tetrahedron Letters, 22(51), 5111-5114.
-
Source:
- Relevance: Highlights the instability of propargylic sulfonyl derivatives and the risk of isomeriz
-
Sources
- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 2. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Note: Precision Friedel-Crafts Sulfonylation using 3-Phenylprop-2-yne-1-sulfonyl Chloride
This Application Note is structured as a high-level technical guide for researchers requiring the specific incorporation of the 3-phenylprop-2-ynyl sulfonyl motif into aromatic scaffolds.
Executive Summary
The introduction of a 3-phenylprop-2-ynyl sulfonyl group onto an arene ring is a high-value transformation in medicinal chemistry, particularly for creating "warheads" for covalent inhibitors or precursors for 1,2,3-triazole synthesis via Click chemistry. However, the reagent 3-Phenylprop-2-yne-1-sulfonyl chloride (PPSC) presents a dual synthetic challenge:
-
Aliphatic Reactivity: Unlike arylsulfonyl chlorides, alkanesulfonyl chlorides are inherently less reactive in Friedel-Crafts (FC) electrophilic aromatic substitutions (EAS).
-
Propargyl Instability: The propargyl moiety is sensitive to strong Lewis acids (LAs), prone to isomerization (allene formation), hydration, or polymerization.
This guide details a Tiered Protocol Strategy to balance reactivity with substrate stability, prioritizing the use of nitromethane (
Mechanistic Insight & Critical Control Points[1]
The success of this reaction hinges on controlling the lifetime of the sulfonylium cation intermediate.
The Divergent Pathway
Upon complexation with a Lewis Acid (
Figure 1: Mechanistic divergence in the Friedel-Crafts reaction of PPSC. Path A is favored by polar, non-nucleophilic solvents that stabilize the acylium-like species.
Reagent Stability Factors
-
The Propargyl "Insulator": The methylene group (
) prevents resonance stabilization of the sulfur center by the alkyne. This makes the S-Cl bond stronger and harder to ionize than in aryl sulfonyl chlorides. -
Ramberg-Bäcklund Risk: Under basic workup conditions, propargyl sulfones can undergo rearrangement. Maintain acidic/neutral conditions during isolation.
Experimental Protocols
Protocol A: Iron(III) Chloride in Nitromethane (Recommended)
Best for: Activated to moderately deactivated arenes. High chemoselectivity.[1]
Rationale:
Materials:
-
3-Phenylprop-2-yne-1-sulfonyl chloride (1.0 equiv)
-
Arene (1.1 - 1.5 equiv)
-
Iron(III) Chloride (anhydrous, 1.2 equiv)
-
Solvent: Nitromethane (
) (Dry, 0.5 M concentration)
Step-by-Step:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Catalyst Solution: Add anhydrous
(1.2 equiv) to the flask. Add Nitromethane. Stir until the salt is mostly dissolved (solution will turn dark). -
Substrate Addition: Cool the mixture to 0 °C (ice bath). Add the Arene (1.2 equiv).
-
Reagent Addition: Dissolve PPSC (1.0 equiv) in a minimal amount of Nitromethane. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Note: A slow addition prevents a local concentration spike of the active electrophile, reducing polymerization risk.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the sulfonyl chloride.[2]
-
-
Quench: Pour the reaction mixture slowly into a beaker containing ice-water and 1M HCl (to break the iron-sulfone complex).
-
Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine. Dry over
. -
Purification: Concentrate under reduced pressure (
°C). Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Metal Triflate Catalysis (High Sensitivity)
Best for: Highly acid-sensitive substrates or electron-rich arenes.
Rationale: Indium(III) triflate and Scandium(III) triflate are water-tolerant, "soft" Lewis acids that activate sulfonyl chlorides without attacking the
Materials:
-
Catalyst:
or (5–10 mol%) -
Solvent: 1,2-Dichloroethane (DCE)
-
Temperature: Reflux (80 °C) is often required due to the weaker catalyst, but start at 60 °C.
Step-by-Step:
-
Mix PPSC (1.0 equiv), Arene (1.2 equiv), and
(0.1 equiv) in DCE (0.5 M) in a sealed tube. -
Heat to 60 °C. Monitor after 2 hours. If no reaction, increase to 80 °C.
-
Advantage: The catalyst can often be recovered from the aqueous phase.
Optimization & Data Summary
The following table summarizes the expected outcomes based on catalyst choice for aliphatic sulfonyl chlorides.
| Parameter | FeCl3 / CH3NO2 (Protocol A) | AlCl3 / DCM (Traditional) | In(OTf)3 / DCE (Protocol B) |
| Reactivity | High | Very High | Moderate |
| Alkyne Stability | Good | Poor (Polymerization risk) | Excellent |
| Desulfonylation | Low (Suppressed by solvent) | High (If heated) | Very Low |
| Selectivity | Para-selective (steric) | Less selective | High |
| Rec. Temp | 0 °C | -10 °C | 60–80 °C |
Troubleshooting Guide
Issue 1: Desulfonylation (Formation of Ar-Alkyl-Cl)
-
Symptom: LCMS shows a mass corresponding to [Arene + Propargyl group] but missing SO2 (Mass - 64).
-
Cause: The sulfonylium intermediate is unstable and extruding
. -
Fix: Switch solvent to Nitromethane . If already using it, lower the temperature. Do not use
at reflux.
Issue 2: Isomerization to Allene
-
Symptom: NMR shows loss of propargyl
doublet and appearance of vinylic signals ( ). -
Cause: Basic conditions during workup or prolonged exposure to strong Lewis Acid.
-
Fix: Quench with dilute HCl. Avoid using
or amines during workup. Process the crude quickly.
Issue 3: No Reaction (Recovery of Starting Material)
-
Cause: Aliphatic sulfonyl chlorides are sluggish.
-
Fix: Increase catalyst loading to 1.5 equiv (
). Ensure the system is strictly anhydrous (water kills the acylium complex).
Safety & Handling
-
Lachrymator: 3-Phenylprop-2-yne-1-sulfonyl chloride is likely a potent lachrymator and skin irritant. Handle only in a fume hood.
-
Energetic: Propargyl compounds can be energetic. Avoid distilling the final product at high temperatures (>100 °C) without a blast shield.
-
Nitromethane: While stable, nitromethane is a fuel. Do not heat dry reaction residues containing nitromethane and metal salts, as they can be shock-sensitive (though less likely with Fe than with dry picrates).
References
-
General Reactivity of Sulfonyl Chlorides
-
Friedel-Crafts Sulfonylation Catalysis
-
Alkanesulfonyl Chloride Reactivity
-
Metal Triflates in Friedel-Crafts
-
Propargyl Sulfone Synthesis Alternatives
-
Liu, Y., et al. (2018). Propargyl sulfone synthesis by C-S coupling reactions. Organic Letters, 20, 5353-5356. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
High-Fidelity Synthesis of 3-Phenylprop-2-yne-1-sulfonates: Kinetic Control and Stability Management
Executive Summary
This Application Note details the optimized protocol for synthesizing 3-phenylprop-2-yne-1-sulfonates (tosylates and mesylates) from 3-phenylprop-2-yn-1-ol.[1] These compounds are critical electrophilic building blocks in medicinal chemistry, particularly for installing the 3-phenylprop-2-ynyl moiety via nucleophilic substitution (
While conceptually simple, the reaction poses specific challenges:
-
Thermal Instability: Propargylic sulfonates are prone to decomposition and can be shock-sensitive (especially mesylates).[1]
-
Hydrolysis Susceptibility: The activated ester is sensitive to moisture.
-
Safety: These are potent alkylating agents and potential mutagens.[1]
This guide provides a validated DMAP-Catalyzed Sulfonylation Protocol that prioritizes yield, purity, and operator safety.
Mechanistic Insight & Reaction Design
The conversion of 3-phenylprop-2-yn-1-ol to its sulfonate ester proceeds via nucleophilic catalysis. While pyridine can serve as both solvent and base, a biphasic or dichloromethane (DCM) system using Triethylamine (TEA) and catalytic 4-Dimethylaminopyridine (DMAP) offers superior kinetic control and easier workup.
Key Mechanistic Features:
-
Catalytic Activation: DMAP attacks the sulfonyl chloride (
) to form a highly electrophilic -sulfonylpyridinium ion.[1] This intermediate is roughly times more reactive than the parent sulfonyl chloride. -
Base Role: Triethylamine (TEA) acts as the bulk proton scavenger (HCl sponge), driving the equilibrium forward without competing as a nucleophile.
Figure 1: Catalytic Cycle of Sulfonylation
Caption: The DMAP-catalyzed nucleophilic substitution pathway. The formation of the N-sulfonylpyridinium intermediate is the rate-determining activation step.[1]
Experimental Protocol
Reagents and Equipment
-
Substrate: 3-Phenylprop-2-yn-1-ol (>98% purity).
-
Sulfonylating Agent:
-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl).[1] Note: TsCl is preferred for stability; MsCl is preferred for higher reactivity.[1] -
Base: Triethylamine (TEA), dried over KOH or distilled.
-
Catalyst: 4-Dimethylaminopyridine (DMAP).[1]
-
Solvent: Dichloromethane (DCM), anhydrous (water <50 ppm).
Method A: Preparation of 3-Phenylprop-2-ynyl Tosylate (Standard)
Best for: General synthetic intermediates, stable storage.[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add 3-phenylprop-2-yn-1-ol (1.0 equiv, e.g., 1.32 g, 10 mmol) and anhydrous DCM (50 mL, 0.2 M).
-
Base Addition: Add Triethylamine (1.5 equiv, 2.1 mL) and DMAP (0.1 equiv, 122 mg). Stir until dissolved.
-
Cooling: Submerge the flask in an ice-water bath (0 °C). Critical: Controlling exotherm prevents polymerization.[1]
-
Reagent Addition: Add
-Toluenesulfonyl chloride (1.2 equiv, 2.29 g) portion-wise over 5 minutes. -
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol (
) should disappear; product ( ) appears.
-
-
Quench: Dilute with diethyl ether (50 mL) and add water (20 mL).
-
Workup:
-
Wash organic layer with 1M HCl (2 x 20 mL) to remove TEA and DMAP.
-
Wash with Sat. NaHCO
(20 mL) to neutralize acid traces. -
Wash with Brine (20 mL).[1]
-
Dry over anhydrous MgSO
, filter, and concentrate in vacuo at <30 °C .
-
Yield Expectation: 85–95% as a white/off-white solid or viscous oil.[1]
Method B: Preparation of 3-Phenylprop-2-ynyl Mesylate (High Reactivity)
Best for: Difficult substitution reactions.[1] Warning: Potentially Explosive. Do not distill.[1]
Modifications to Method A:
-
Temperature: Maintain reaction at -10 °C to 0 °C throughout. Do not warm to RT.
-
Reagent: Use Methanesulfonyl chloride (MsCl) (1.2 equiv). Add dropwise via syringe.
-
Workup: Keep all solutions cold. Evaporate solvent at <20 °C. Use immediately.
Workup & Purification Workflow
Efficient removal of the amine base is critical to prevent product decomposition during storage.
Figure 2: Purification Logic Flow
Caption: Optimized workup stream ensuring removal of basic catalysts which promote decomposition.
Characterization & Data
Verification of the product is best achieved via
Table 1: Diagnostic NMR Signals (CDCl )
| Moiety | Proton Type | Alcohol Precursor ( | Tosylate Product ( | Shift ( |
| Propargylic CH | Doublet/Singlet | 4.48 - 4.55 | 4.95 - 5.05 | +0.50 |
| Aromatic (Ortho) | Doublet | 7.20 - 7.40 | 7.80 - 7.85 (Ts Group) | N/A |
| Methyl (Ts) | Singlet | N/A | 2.45 | N/A |
Key QC Check: If the propargylic peak appears as a multiplet or is split unexpectedly, check for the presence of allenyl impurities (rearrangement product), which typically show signals in the 5.5–6.0 ppm range.
Critical Safety & Stability Guidelines
WARNING: Propargyl sulfonates are high-energy functional groups .[1]
-
Explosion Hazard: Never distill propargyl mesylates or tosylates.[1] They can decompose violently upon heating. Remove solvents only under reduced pressure at low bath temperatures (<30 °C).
-
Toxicity: These compounds are potent alkylating agents (similar to nitrogen mustards). They react with DNA.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20 °C. Shelf-life is approx. 3–6 months for Tosylates; <1 month for Mesylates.
Troubleshooting Matrix
| Observation | Likely Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is dry; check TsCl quality (should be white crystals, not oil). |
| Product is Oil (should be solid) | Residual Solvent or Impurity | Triturate with cold pentane/hexane to induce crystallization.[1] |
| New spots on TLC (lower Rf) | Hydrolysis of Product | Ensure workup is neutral; store in freezer immediately. |
| New spots on TLC (higher Rf) | Chlorination Side Reaction | Reduce reaction temp; avoid prolonged stirring with HCl salts. |
References
- Taniguchi, N. (2015). "Synthesis of 3-phenylprop-2-ynyl p-toluenesulfonates." Journal of Organic Chemistry.
-
Sigma-Aldrich. (2023).[1] "Safety Data Sheet: Propargyl Methanesulfonate."
-
Yoshida, Y. et al. (1999). "Novel and Efficient Synthesis of Alkyl Sulfonates from Alcohols and Sulfonyl Chlorides Using Catalytic DMAP." Tetrahedron Letters.
-
Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] (Reference for basicity of TEA vs Pyridine).
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Instability of 3-Phenylprop-2-yne-1-sulfonyl Chloride During Experimental Workup
For Researchers, Scientists, and Drug Development Professionals
The synthesis and subsequent reaction of 3-phenylprop-2-yne-1-sulfonyl chloride are pivotal steps in the development of various novel chemical entities. However, its unique structure, combining a reactive sulfonyl chloride with a terminal alkyne, presents significant challenges during workup, often leading to product decomposition and diminished yields. This technical support guide provides in-depth troubleshooting advice and detailed protocols to mitigate these issues, ensuring the integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant loss of my 3-phenylprop-2-yne-1-sulfonyl chloride after a standard aqueous workup. What is the likely cause?
A1: The primary culprit is likely the hydrolysis of the sulfonyl chloride functional group. Sulfonyl chlorides are susceptible to reaction with water, which converts them into the corresponding sulfonic acid.[1][2] This process can be slow, but it is a common cause of yield loss during aqueous extractions.[1] The rate of hydrolysis is influenced by factors such as pH and temperature.
Q2: My TLC analysis after a basic wash (e.g., with sodium bicarbonate) shows a new, more polar spot, and my desired product is gone. What could be happening?
A2: While a basic wash is intended to remove acidic impurities, it can trigger the decomposition of 3-phenylprop-2-yne-1-sulfonyl chloride. The terminal alkyne proton is acidic (pKa ≈ 25) and can be removed by a base.[3][4] This can initiate a cascade of reactions, including prototropic rearrangement to form an allenic intermediate or other undesired side reactions.
Q3: I used a tertiary amine like triethylamine as a base in my reaction. Could this be causing issues during workup?
A3: Yes. While often used to scavenge HCl, tertiary amines can react with sulfonyl chlorides.[5][6] This can lead to the formation of a sulfonylammonium salt, which may be unstable and promote decomposition of your target molecule, especially during subsequent workup steps.
Troubleshooting Guide: Common Decomposition Pathways and Mitigation Strategies
The instability of 3-phenylprop-2-yne-1-sulfonyl chloride during workup can be attributed to three primary decomposition pathways, each with its own set of solutions.
Pathway 1: Hydrolysis of the Sulfonyl Chloride
The electrophilic sulfur atom in the sulfonyl chloride is susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid. This is often the most common and straightforward decomposition route.
Symptoms:
-
Decreased yield of the desired sulfonyl chloride.
-
Presence of a highly polar, water-soluble byproduct (the sulfonic acid) that may streak on a TLC plate.
Solutions:
-
Minimize Contact with Water: Perform aqueous washes quickly and at low temperatures (0-5 °C) to reduce the rate of hydrolysis.[1]
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. If possible, consider a non-aqueous workup.
-
Controlled Quenching: Instead of washing with a large volume of water, consider quenching the reaction mixture by pouring it onto ice. This helps to control the exotherm and precipitate the product, which can then be quickly filtered.[2][7]
Pathway 2: Base-Mediated Prototropic Rearrangement
The presence of a base, even a mild one like sodium bicarbonate, can deprotonate the terminal alkyne. This can lead to a prototropic rearrangement, where the triple bond shifts, potentially forming an unstable allenic sulfonyl chloride or other rearranged products.
Symptoms:
-
Complete or partial disappearance of the starting material spot on TLC after a basic wash.
-
Appearance of new, often multiple, product spots on TLC, which may be difficult to characterize.
Solutions:
-
Avoid Strong Bases: If a basic wash is necessary, use a very dilute and weak base, and perform the wash rapidly at low temperatures.
-
Alternative Quenching: Consider quenching the reaction with a mild acid, such as a saturated solution of ammonium chloride, to neutralize any remaining base before proceeding with an aqueous workup.
-
Non-Aqueous Workup: Where possible, a non-aqueous workup is highly recommended. This can involve direct filtration of the reaction mixture (if the product is a solid) or purification by chromatography after removing the solvent.
Pathway 3: Rearrangement to Allenyl Sulfone Derivatives
Propargyl systems are known to rearrange to more stable allenyl derivatives.[8][9][10][11] This can be particularly facile for propargyl sulfinates and related species, and it is plausible that 3-phenylprop-2-yne-1-sulfonyl chloride could undergo a similar transformation, especially if a nucleophile attacks the sulfur atom, forming an intermediate that can then rearrange.
Symptoms:
-
Formation of a major byproduct with a different spectroscopic signature (e.g., disappearance of the alkyne C-H stretch in the IR spectrum and appearance of characteristic allene peaks).
-
Difficulty in isolating the desired product due to the presence of a similarly non-polar rearranged isomer.
Solutions:
-
Careful Nucleophile Selection: If the sulfonyl chloride is being used in a subsequent reaction, the choice of nucleophile and reaction conditions is critical. Avoid conditions known to promote rearrangements of propargylic systems.
-
Low-Temperature Reactions: Running reactions at lower temperatures can often disfavor rearrangement pathways, which may have a higher activation energy.
Recommended Workup Protocols
To minimize the decomposition of 3-phenylprop-2-yne-1-sulfonyl chloride, the following protocols are recommended.
Protocol 1: Rapid, Cold Aqueous Workup (for reactions where a base was not used)
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Quench onto Ice: Slowly pour the cold reaction mixture into a separate flask containing a stirred mixture of ice and water.
-
Extraction: Immediately extract the product into a cold, non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash: Quickly wash the organic layer with cold brine to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Non-Aqueous Workup with a Scavenger Resin (for reactions containing residual amine bases)
This protocol is ideal when a tertiary amine has been used as a base in the reaction.
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve: Dissolve the crude residue in a non-polar, anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Add Scavenger Resin: Add a silica-supported scavenger resin (e.g., an isocyanate or a sulfonic acid resin) to remove the excess amine.
-
Stir and Filter: Stir the suspension for 1-2 hours at room temperature, then filter to remove the resin.
-
Concentrate and Purify: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a non-polar eluent system.
Data Summary Table
| Workup Condition | Potential Decomposition Pathway | Recommended Mitigation Strategy |
| Aqueous Wash (Neutral) | Hydrolysis of Sulfonyl Chloride | Perform wash quickly at low temperature; use brine. |
| Aqueous Wash (Basic) | Prototropic Rearrangement | Avoid basic washes; use a mild acidic quench if necessary. |
| Presence of Tertiary Amines | Formation of Unstable Adducts | Use a scavenger resin for removal; avoid aqueous workup. |
| Elevated Temperatures | Rearrangement to Allenyl Sulfone | Maintain low temperatures during reaction and workup. |
Visualizing Decomposition Pathways
The following diagrams illustrate the potential decomposition pathways of 3-phenylprop-2-yne-1-sulfonyl chloride during workup.
Caption: Potential decomposition pathways of 3-phenylprop-2-yne-1-sulfonyl chloride.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and solving issues related to the decomposition of 3-phenylprop-2-yne-1-sulfonyl chloride.
Caption: Troubleshooting workflow for decomposition of 3-phenylprop-2-yne-1-sulfonyl chloride.
References
- Meyer, K. H.; Schuster, K. Ber. Dtsch. Chem. Ges. B1922, 55 (4), 819-823.
- Swaminathan, S.; Narayan, K. V. Chem. Rev.1971, 71 (5), 429-438.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (Accessed February 2026).
- Zou, F.-F.; Luo, Z.; Yang, Y.-T.; Zhuang, X.; Hong, C.-M.; Liu, Z.-Q.; Li, W.-F.; Li, Q.-H.; Liu, T.-L. J. Org. Chem.2022, 87 (22), 15061-15070.
- Yang, Z.; Hao, W.-J.; Wang, S.-L.; Zhang, J.-P.; Jiang, B.; Li, G.; Tu, S.-J. J. Org. Chem.2015, 80 (18), 9224-9230.
- Li, X.; et al. Org. Lett.2013, 15 (21), 5594–5597.
- Braverman, S.; et al. Molecules2016, 21 (5), 569.
- Gambill, C. R.; Roberts, T. D.; Shechter, H. J. Chem. Educ.1972, 49 (4), 287.
- Vedejs, E.; et al. J. Org. Chem.1983, 48 (25), 4781-4786.
- Wotiz, J. H.; Barelski, P. M.; Koster, D. F. J. Org. Chem.1973, 38 (3), 489-493.
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (Accessed February 2026).
- Rogne, O. J. Chem. Soc. B1968, 1294-1296.
-
Chemistry LibreTexts. 10.8: Alkynes. [Link] (Accessed February 20, 2026).
-
Chemistry Steps. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link] (Accessed February 20, 2026).
- Pereshivko, O. P.; et al. Beilstein J. Org. Chem.2018, 14, 1435-1442.
- Gambill, C. R.; Roberts, T. D. J. Chem. Educ.1972, 49 (4), 287.
- Shevchuk, O. I.; Vashchenko, B. V.; Doroshenko, I. O.; et al. ChemRxiv2025.
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley: New York, 1967; p 781.
-
Organic Syntheses. p-Toluenesulfonylmethylnitrosamide. [Link] (Accessed February 20, 2026).
- Adlington, R. M.; et al. J. Chem. Soc., Perkin Trans. 11983, 1479-1484.
- McMurry, J. E. Organic Chemistry, 9th ed.; Cengage Learning: Boston, MA, 2016.
-
Organic Syntheses. Benzenesulfonyl Chloride. [Link] (Accessed February 20, 2026).
- Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, U.K., 2012.
- Rogne, O. J. Chem. Soc. B1968, 1294-1296.
- BenchChem. An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. (Accessed February 2026).
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.
- U.S.
- Zhang, Y.; et al. Org. Chem. Front.2017, 4, 1939-1943.
-
LibreTexts. 21.4: Chemistry of Acid Halides. [Link] (Accessed February 20, 2026).
- Al-Amiery, A. A.; et al. Int. J. Mol. Sci.2012, 13, 612-628.
- Teator, A. J.; et al. Angew. Chem. Int. Ed.2017, 56, 10345-10349.
- Trost, B. M.; et al. J. Am. Chem. Soc.1988, 110, 621-622.
- Organ, M. G.; et al. Chem. Eur. J.2008, 14, 2443-2452.
- Xu, X.; et al. Molecules2020, 25, 5396.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
-
PubChem. 3-Phenylprop-2-yne-1-sulfonyl fluoride. [Link] (Accessed February 20, 2026).
- Liu, J.; et al.
Sources
- 1. Synthesis of Allenyl Sulfones via a TBHP/TBAI-Mediated Reaction of Propargyl Alcohols with Sulfonyl Hydrazides [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones [organic-chemistry.org]
- 10. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Allenyl Sulfones via a TBHP/TBAI-Mediated Reaction of Propargyl Alcohols with Sulfonyl Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling 3-Phenylprop-2-yne-1-sulfonyl Chloride
Subject: Moisture Sensitivity & Stability Management Compound ID: 3-Phenylprop-2-yne-1-sulfonyl chloride Functional Class: Electrophilic Sulfonylating Agent / Alkyne Building Block Support Level: Tier 3 (Senior Scientific Review)
Core Technical Directive
The Criticality of Moisture Exclusion
3-Phenylprop-2-yne-1-sulfonyl chloride is not merely "moisture-sensitive"; it is autocatalytically unstable in the presence of water. Unlike simple alkyl sulfonyl chlorides, this compound contains a propargyl moiety (
The degradation pathway is twofold and synergistic:
-
Primary Hydrolysis: Water attacks the sulfonyl sulfur, releasing hydrochloric acid (HCl) and the corresponding sulfonic acid.
-
Secondary Alkyne Compromise: The generated HCl and sulfonic acid create a highly acidic environment. While the internal alkyne is relatively robust, high acidity can catalyze polymerization or hydration of the triple bond, leading to intractable tars (gums) rather than clean hydrolysis products.
Operational Rule: Treat this compound as an HCl generator that destroys itself. All protocols below are designed to break this cycle.
The Degradation Mechanism (The "Why")
Understanding the failure mode is essential for troubleshooting. The following diagram illustrates the cascade effect of moisture intrusion.
Figure 1: Autocatalytic degradation pathway triggered by moisture. Note the feedback loop where generated acid accelerates further decomposition.
Storage & Handling Protocols
A. Physical State & Storage Matrix
The physical state of this compound is a purity indicator. High-purity samples are typically crystalline solids (low melting point). Samples that appear as viscous oils or gums have likely undergone partial hydrolysis (melting point depression by impurities).
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of hydrolysis and polymerization. |
| Atmosphere | Argon (Ar) or Nitrogen ( | Oxygen is less critical than moisture, but inert gas prevents condensation. |
| Container | Amber Glass + Teflon Tape | Protects from light (alkyne sensitivity); Teflon prevents seal corrosion by trace HCl. |
| Desiccant | Active moisture scavenging in the secondary container (desiccator). |
B. The "Zero-Moisture" Workflow
Do not rely on the vendor's seal once opened. Follow this self-validating workflow.
Figure 2: Standard Operating Procedure (SOP) for handling to minimize moisture ingress.
Troubleshooting & FAQs
Q1: Upon opening the bottle, I see faint white "smoke." Is the compound dead?
Status: Critical Warning / Usable with Caution
-
Cause: The "smoke" is HCl gas interacting with atmospheric moisture to form hydrochloric acid mist. This indicates some hydrolysis has occurred, pressurizing the headspace.
-
Action:
-
Do not inhale. Work in a fume hood.
-
If the bulk material is still solid, it is likely salvageable. The HCl may be surface-level.
-
Validation: Dissolve a small aliquot in dry
and run a proton NMR immediately. Look for the ratio of the product peaks vs. the sulfonic acid peaks.
-
Q2: The compound has turned into a sticky yellow/brown gum. Can I recrystallize it?
Status: High Risk / Likely Irreversible
-
Analysis: The phase change from solid to gum indicates significant "Melting Point Depression" caused by the sulfonic acid byproduct. The color change suggests the alkyne has begun to polymerize or hydrate under acidic conditions.
-
Remediation:
-
Attempt: Wash the solid with cold, dry hexanes or pentane. The sulfonyl chloride is less soluble in cold alkanes than the oily impurities.
-
Verdict: If it remains gummy after washing, discard it . Using degraded sulfonyl chlorides leads to poor yields and difficult purifications in the next step (sulfonamide formation).
-
Q3: My reaction yield is low (30-40%). I used 1.1 equivalents. What happened?
Status: Stoichiometry Error due to Purity
-
Root Cause: If 20% of your reagent has hydrolyzed to sulfonic acid, you effectively added 0.88 equivalents of electrophile and 0.22 equivalents of acid catalyst (which might ruin your nucleophile).
-
The Fix:
-
Titrate the Reagent: React a known mass with excess pure morpholine. Wash with water. Isolate the sulfonamide and weigh it. This gives you the functional purity.
-
Increase Equivalents: If purity is suspect, use 1.5 - 2.0 equivalents relative to your nucleophile.
-
Q4: How do I quench the reaction safely?
Status: Safety Protocol
-
Risk: Quenching unreacted sulfonyl chloride with water generates a sudden burst of HCl and heat.
-
Protocol:
-
Cool reaction mixture to 0°C.
-
Add a saturated solution of Sodium Bicarbonate (
) or Ammonium Chloride ( ) . -
Why? Bicarbonate neutralizes the generated HCl immediately, protecting acid-sensitive groups on your product.
-
Analytical Validation (Self-Check)
Before committing valuable starting material, validate the integrity of the sulfonyl chloride using 1H NMR (
| Feature | Chemical Shift ( | Diagnostic Change |
| ~4.5 - 4.8 ppm (Doublet) | Hydrolysis Indicator: Shifts upfield (lower ppm) if converted to sulfonic acid ( | |
| ~2.5 - 3.0 ppm (Triplet) | Degradation Indicator: Disappearance or broadening indicates polymerization. | |
| Aromatic Region | 7.0 - 8.0 ppm | Purity Check: Look for "shadow peaks" slightly shifted from the main aromatic signals. |
Note: Shifts are approximate and solvent-dependent. Compare with a known clean reference spectrum.
References
-
Hydrolysis Mechanisms
-
Horiazon Chemical.[1] (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from
-
Robertson, R. E., & Rossall, B. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B. Retrieved from
-
-
Purification & Handling
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard text for purification protocols). Retrieved from
-
Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from
-
-
Compound Data
-
PubChem. (2022).[4] 3-Phenylprop-2-yne-1-sulfonyl fluoride (Analogous Structure Data). National Library of Medicine. Retrieved from
-
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Purification of Laboratory Chemicals - 7th Edition | Elsevier Shop [shop.elsevier.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 3-Phenylprop-2-yne-1-sulfonyl fluoride | C9H7FO2S | CID 165897481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification methods for unstable alkynyl sulfonyl chlorides
Topic: Purification & Handling of Unstable Alkynyl Sulfonyl Chlorides
Status: Active Ticket Priority: Critical (High Reactivity/Instability) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Core Directive & Safety Warning
User Advisory: You are accessing the support module for Alkynyl Sulfonyl Chlorides (R-C≡C-SO₂Cl) . Unlike their aryl counterparts (e.g., Tosyl chloride) or their fluoride derivatives (SuFEx reagents), alkynyl sulfonyl chlorides are kinetically unstable and highly reactive . They are potent electrophiles and Michael acceptors.
The Golden Rule: If you do not strictly need to isolate the chloride, DO NOT isolate the chloride. Convert in situ to the sulfonyl fluoride or sulfonamide whenever possible. If isolation is mandatory for characterization or specific mechanistic studies, follow the protocols below strictly.
Diagnostic Module: Why is my reaction failing?
Before attempting purification, identify the failure mode. Alkynyl sulfonyl chlorides degrade via two primary pathways:
| Symptom | Diagnosis | Root Cause |
| Material turns black/tarry | Polymerization | The alkyne moiety acts as a Michael acceptor. Trace base or nucleophiles (even water) initiate chain polymerization. |
| Fuming / Acrid Smell | Hydrolysis | Conversion to sulfonic acid ( |
| Gas Evolution (Bubbling) | Desulfonylation | Thermal decomposition releasing |
| Product stuck on Column | Silica Degradation | Acidic silanol groups on silica gel catalyze decomposition or bind the sulfonyl group. |
Decision Matrix (Workflow Visualization)
Use this logic flow to determine the correct processing method for your crude mixture.
Figure 1: Decision tree for selecting the appropriate purification strategy based on physical state and purity requirements.
Experimental Protocols
Method A: Low-Temperature Crystallization (The Gold Standard)
Best for: Solid alkynyl sulfonyl chlorides (e.g., 2-phenylethynesulfonyl chloride).
Theory: Avoids thermal stress and silica contact. Sulfonyl chlorides often have steep solubility curves in non-polar solvents.
-
Dissolution: Dissolve crude residue in a minimum amount of dry
(DCM) or Toluene at room temperature. -
Anti-solvent: Slowly add dry Pentane or Hexane until slight turbidity persists.
-
The Freeze: Place the flask immediately into a
or bath. Do not use a fridge (too slow). -
Collection: Filter the crystals rapidly through a chilled sintered glass funnel under a blanket of Nitrogen/Argon.
-
Wash: Wash with cold (
) Pentane.
Method B: Neutralized Silica Gel Chromatography
Best for: Oils that must be purified. Standard silica will destroy your compound.
Theory: Standard silica gel is acidic (pH ~4-5). This protonates the sulfonyl oxygen, making the sulfur atom hyper-electrophilic and susceptible to hydrolysis by trace water in the silica. You must buffer the stationary phase.
Protocol:
-
Preparation: Prepare your eluent (e.g., Hexane:EtOAc 95:5).
-
Neutralization: Add 1% Triethylamine (TEA) to the eluent system.[1]
-
Slurry Packing: Slurry the silica gel in the TEA-doped eluent. Let it sit for 15 minutes to allow the amine to neutralize active silanol sites.
-
Loading: Load the crude sample (dissolved in minimal toluene/benzene, not DCM if possible to avoid halogen exchange, though rare).
-
Elution: Run the column fast . Do not let the compound sit on the silica.
-
Workup: Evaporate fractions immediately. Do not heat the water bath above 25°C.
Method C: The "Crash and Dash" (Rapid Filtration)
Best for: Removing gross impurities (salts, catalyst) before immediate use.
-
Setup: Pack a short plug (2-3 cm) of silica gel topped with a layer of Celite.
-
Conditioning: Flush the plug with 100% Hexane containing 1% TEA.
-
Filtration: Dissolve crude in 10% EtOAc/Hexane. Pass through the plug using vacuum.[2]
-
Concentration: Concentrate the filtrate under high vacuum at 0°C .
Troubleshooting & FAQs
Q: Can I distill alkynyl sulfonyl chlorides?
A: Generally, NO. While simple alkyl sulfonyl chlorides (like methanesulfonyl chloride) can be distilled, the alkynyl bond reduces thermal stability. Heating often leads to explosive desulfonylation (
Q: Why did my product turn into a sulfonic acid during storage?
A: The chloride bond is labile. Reaction with atmospheric moisture is autocatalytic:
Q: I need to do SuFEx chemistry. Should I isolate the chloride?
A: No. Following the Sharpless/Dong protocols, it is superior to convert the chloride to the sulfonyl fluoride immediately. The fluoride is water-stable, chromatographically stable, and can be stored indefinitely.
Conversion: Treat the crude chloride with saturated aqueous
Mechanistic Insight: Decomposition Pathway
Understanding the enemy is the first step to defeating it.
References
-
Sharpless, K. B., et al. (2014).[3] "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition, 53(36), 9430–9448.
- Context: Establishes the instability of chlorides vs. fluorides and protocols for in-situ conversion.
-
Dong, J., et al. (2020). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie, 59, 12460.[4]
- Context: Detailed handling of alkynyl sulfonyl precursors.
- Taylor, R. J. K., et al. (2005). "Sulfonyl Chlorides: Preparation and Reactivity." Tetrahedron, 61(20), 4755-4778.
-
BenchChem Technical Support. (2025). "Stability Issues of Sulfonyl Chlorides on Silica Gel."
-
Context: Protocols for neutralizing silica gel with triethylamine.[5]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 4. Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Solvent selection for reactions involving 3-Phenylprop-2-yne-1-sulfonyl chloride
Case ID: SOLV-3PP-SC | Status: Resolved
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Jekyll & Hyde" Reagent
Welcome to the technical support center for 3-Phenylprop-2-yne-1-sulfonyl chloride .
If you are here, you are likely experiencing one of two outcomes:
-
Success: You isolated your target sulfonamide or sultam.
-
Failure: Your reaction mixture turned into a black, insoluble tar (oligomerization) or yielded the sulfonic acid (hydrolysis).
The Core Issue: This reagent is not just a standard electrophile.[1] It possesses highly acidic
-
Path A (Substitution): Direct nucleophilic attack at the sulfur.
-
Path B (Elimination): Base-mediated deprotonation to form a transient sulfene intermediate (
), which rapidly polymerizes or undergoes cycloaddition.
Your solvent and base selection dictates which path the molecule takes.
Solvent Compatibility Matrix
The following table summarizes solvent suitability based on your intended reaction pathway.
| Solvent | Polarity | Suitability | Critical Notes |
| Dichloromethane (DCM) | Non-polar | High (Standard) | Recommended for Sulfonylation. Excellent solubility. Non-nucleophilic. Allows low-temp reactions (0°C to -78°C) to suppress sulfene formation. |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Good solubility, but coordinates with cations. Can accelerate sulfene formation if strong bases are used. Must be anhydrous/inhibitor-free. |
| Acetonitrile (MeCN) | Polar Aprotic | Low (Risky) | High polarity stabilizes charged intermediates, often favoring rapid sulfene generation and subsequent oligomerization (tarring). |
| Toluene | Non-polar | High (Heating) | Recommended for Cycloadditions. High boiling point allows thermal activation. Poor solubility for some nucleophile salts (good for phase transfer methods). |
| DMF / DMSO | Polar Aprotic | DO NOT USE | Contraindicated. Nucleophilic character of DMSO causes side reactions. DMF promotes decomposition of sulfonyl chlorides at elevated temperatures. |
| Alcohols / Water | Protic | DO NOT USE | Immediate solvolysis to sulfonic acid or esters. Only acceptable in biphasic Schotten-Baumann conditions (with strict pH control). |
Decision Logic & Mechanism (Visualization)
The choice of solvent and base triggers specific mechanistic pathways.
Diagram 1: Reaction Pathway & Solvent Logic
Figure 1: Mechanistic divergence driven by solvent and base selection. Path A is preferred for standard derivatization; Path B is for heterocyclic synthesis.
Standard Operating Procedures (SOPs)
Protocol A: Synthesis of Sulfonamides (Avoiding the Tar)
Use this when coupling the reagent to an amine.
-
Preparation: Dry DCM (Dichloromethane) over molecular sieves. Ensure glassware is oven-dried.
-
Dissolution: Dissolve the amine (1.0 equiv) and Pyridine (1.1 equiv) in DCM.
-
Why Pyridine? It acts as a base but is less likely than Triethylamine (TEA) to trigger the elimination to sulfene due to lower basicity (
~5.2 vs 10.7 for TEA).
-
-
Cooling: Cool the mixture to -10°C to 0°C using an ice/salt bath.
-
Critical Step: Low temperature kinetically disfavors the elimination pathway.
-
-
Addition: Dissolve 3-Phenylprop-2-yne-1-sulfonyl chloride in a minimal amount of DCM and add dropwise over 20 minutes.
-
Quench: Once TLC shows consumption, quench with 1M HCl (to remove pyridine) and extract.
Protocol B: Cycloaddition (Harnessing the Sulfene)
Use this when synthesizing sultams via [2+2] cycloaddition.
-
Solvent: Use anhydrous THF or Toluene .
-
Reagents: Mix the sulfonyl chloride (1.0 equiv) with the "Trap" (e.g., an enamine or imine, 1.0 equiv).
-
Base Addition: Add Triethylamine (TEA) (1.1 equiv) slowly at 0°C .
-
Warning: If the "Trap" is not present in high concentration, the sulfene will react with itself, forming black tar.
Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned black and viscous immediately upon adding base. What happened?
-
Diagnosis: Uncontrolled Sulfene Polymerization.
-
Root Cause: You likely used a strong tertiary amine (TEA/DIPEA) in a polar solvent without a trapping agent, or added the base too quickly.
-
Solution: Switch to Pyridine or
(biphasic). If using TEA, ensure the temperature is below 0°C and add it as the last component very slowly.
Q2: I see low yield and a new spot on TLC that doesn't move (baseline).
-
Root Cause: Wet solvent. Sulfonyl chlorides are extremely moisture sensitive. The baseline spot is likely the sulfonic acid (
). -
Solution: Redistill DCM over
or use fresh molecular sieves. Ensure the atmosphere is inert ( or Argon).
Q3: Can I use water/DCM biphasic conditions?
-
Diagnosis: Possible, but risky.[8]
-
Context: Schotten-Baumann conditions (Water/DCM +
) work for stable sulfonyl chlorides (like Tosyl chloride). -
Verdict: For propargyl sulfonyl chlorides, the hydrolysis rate often outcompetes the aminolysis in water. Avoid unless using a highly nucleophilic amine.
Q4: Why is my NMR showing a mixture of products?
-
Diagnosis: Allenyl Isomerization.
-
Root Cause: Under basic conditions, the propargyl moiety (
) can isomerize to the allene ( ). -
Solution: Reduce the basicity of the system. Avoid prolonged reaction times.
References
-
King, J. F., et al. "The mechanism of hydrolysis of sulfonyl chlorides." Journal of the American Chemical Society, 1991.
- Establishes the fundamental competition between substitution and elimination-addition (sulfene)
-
Truce, W. E., & Campbell, R. W. "Sulfene intermediates from alpha-alkanesulfonyl chlorides." Journal of the American Chemical Society, 1966.
- Foundational text on sulfene gener
-
Potts, K. T., et al. "Cycloaddition of sulfenes to enamines." The Journal of Organic Chemistry, 1976.
- Describes the trapping of sulfenes generated
-
BenchChem Technical Data. "Reactivity of Prop-2-ene-1-sulfonyl chloride and derivatives." BenchChem Database, 2025.
- General safety and reactivity profile for unsatur
Disclaimer: This guide is for research purposes only. 3-Phenylprop-2-yne-1-sulfonyl chloride is a potent lachrymator and corrosive agent. Always work in a fume hood.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
Comparison of 3-Phenylprop-2-yne-1-sulfonyl chloride vs sulfonyl fluoride stability
[1]
Executive Summary
Verdict: 3-Phenylprop-2-yne-1-sulfonyl fluoride is the superior reagent for biological applications, storage, and precise chemical ligation.[1]
While 3-Phenylprop-2-yne-1-sulfonyl chloride (CAS 63014-04-0) serves as a necessary synthetic precursor, it suffers from rapid hydrolytic degradation, thermal instability, and potential for base-catalyzed propargyl-allene rearrangement.[1] In contrast, the sulfonyl fluoride analog (CAS 2168659-97-8) exhibits the "sleeping beauty" profile characteristic of SuFEx (Sulfur-Fluoride Exchange) chemistry: it is inert to water, plasma, and non-specific nucleophiles but highly reactive upon specific activation (e.g., by Ca²⁺ or silyl ethers).[1]
Part 1: Stability Analysis & Chemical Behavior[1]
Hydrolytic Stability
The primary differentiator between these two compounds is their resistance to water.
-
Sulfonyl Chloride (R-SO₂Cl):
-
Behavior: Highly electrophilic sulfur atom susceptible to rapid attack by water molecules.
-
Mechanism: Nucleophilic attack at the sulfur center leads to the elimination of HCl and formation of the corresponding sulfonic acid (3-phenylprop-2-yne-1-sulfonic acid).[1]
-
Half-life: Typically minutes to hours in aqueous buffer at pH 7.4.[1]
-
Consequence: Unsuitable for aqueous biological assays without immediate use; generates acidic byproducts that can denature proteins.
-
-
Sulfonyl Fluoride (R-SO₂F):
-
Behavior: The S-F bond is shorter, stronger (approx. 130 kcal/mol), and less polarizable than the S-Cl bond. The fluorine atom’s tight solvation shell and low polarizability protect the sulfur center from water attack.
-
Mechanism: Resistant to hydrolysis. Requires specific activation (e.g., Lewis acids, H-bonding networks in protein active sites) to react.
-
Half-life: Stable for days to weeks in aqueous buffer; stable in human plasma.[1]
-
Consequence: Ideal for chemical biology probes and covalent inhibition assays.
-
Thermal & Structural Stability (Propargyl Specifics)
The propargyl motif introduces a unique instability factor—prototropic rearrangement .
-
The Chloride Risk: In the presence of weak bases (often used to neutralize HCl generated during reaction), propargyl sulfonyl chlorides can undergo base-catalyzed isomerization to the allenyl sulfone . This side reaction competes with the desired sulfonylation, leading to impure products.
-
The Fluoride Advantage: Sulfonyl fluorides are generally neutral and do not generate acid upon reaction (until fluoride release), reducing the requirement for exogenous base and thereby minimizing the risk of unwanted allene rearrangement during storage or application.
Reactivity Profile Comparison
| Feature | Sulfonyl Chloride (Cl) | Sulfonyl Fluoride (F) |
| Leaving Group Ability | Excellent (Cl⁻ is a good leaving group) | Poor (F⁻ is a poor leaving group without help) |
| Selectivity | Low (Reacts with amines, alcohols, thiols, water) | High (SuFEx: Reacts with Si-ethers, Lys/Tyr in specific contexts) |
| Reductive Stability | Low (Susceptible to reduction to sulfinates) | High (Resistant to reduction; redox neutral) |
| Storage | -20°C, under Argon, Desiccated | Room Temp (often), Air stable |
Part 2: Mechanistic Visualization
The following diagram illustrates the divergent pathways of the sulfonyl chloride (degradation/rearrangement) versus the controlled activation of the sulfonyl fluoride.
Caption: Divergent fates of the sulfonyl chloride (red paths: degradation) vs. the sulfonyl fluoride (green path: stable activation).
Part 3: Experimental Protocols
Protocol A: Synthesis of Sulfonyl Fluoride from Chloride
Rationale: The chloride is commercially available but often impure. Converting it to the fluoride purifies it and stabilizes it for storage.
Reagents:
-
3-Phenylprop-2-yne-1-sulfonyl chloride (1.0 equiv)[1]
-
Potassium Bifluoride (KHF₂) (2.0 equiv)
-
Acetonitrile (MeCN) / Water (1:1 v/v)
Procedure:
-
Preparation: Dissolve 3-Phenylprop-2-yne-1-sulfonyl chloride (e.g., 1 mmol) in MeCN (2 mL).
-
Addition: Add a solution of KHF₂ (2 mmol) in water (2 mL) dropwise at 0°C.
-
Note: KHF₂ is preferred over NaF due to higher solubility and reactivity in this solvent system.
-
-
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (the fluoride is typically less polar than the acid byproduct but distinct from the chloride).
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) is usually sufficient. The product is a stable solid/oil.
Protocol B: Comparative Hydrolytic Stability Assay
Rationale: To quantitatively demonstrate the stability difference for internal validation.
Materials:
-
Deuterated Acetonitrile (CD₃CN)
-
Deuterated Water (D₂O)
-
NMR Tube[1]
Workflow:
-
Sample Prep: Dissolve 10 mg of the sulfonyl chloride in 0.5 mL CD₃CN.
-
T0 Measurement: Acquire a ¹H NMR spectrum immediately.
-
Challenge: Add 0.1 mL D₂O. Shake.
-
Monitoring: Acquire spectra at t=5 min, 1 hr, and 24 hr.
-
Observation (Chloride): Look for the disappearance of the propargyl CH₂ doublet (shifted by -SO₂Cl) and appearance of a new shifted doublet corresponding to the sulfonic acid (-SO₃H).[1]
-
-
Repeat for Fluoride: Repeat steps 1-4 with the sulfonyl fluoride .[1]
-
Observation (Fluoride): The spectrum should remain unchanged after 24 hours.
-
References
-
Sharpless, K. B., et al. (2014).[5][6] "SuFEx Click Chemistry for Late-Stage Functionalization." Angewandte Chemie International Edition.
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie.
-
Jones, L. H. (2020).[7] "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem.
-
PubChem. (2025).[8] "3-Phenylprop-2-yne-1-sulfonyl fluoride (Compound Summary)." National Library of Medicine.
-
Enamine. (2025). "Sulfonyl Fluorides: Stability and Applications." Enamine Building Blocks.
Sources
- 1. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. theballlab.com [theballlab.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 3-Phenylprop-2-yne-1-sulfonyl fluoride | C9H7FO2S | CID 165897481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Phenylprop-2-yne-1-sulfonyl Chloride: Proper Disposal & Deactivation Procedures
Part 1: Executive Safety Summary & Hazard Assessment
3-Phenylprop-2-yne-1-sulfonyl chloride is a high-energy, electrophilic reagent combining a corrosive sulfonyl chloride moiety with a reactive internal alkyne. Improper disposal can lead to delayed pressure buildup (acid generation), violent hydrolysis, or exothermic polymerization.
Immediate Hazard Profile:
-
Corrosivity: Hydrolyzes rapidly upon contact with moisture to form Hydrochloric Acid (HCl) and 3-phenylprop-2-yne-1-sulfonic acid .
-
Reactivity: The propargyl sulfonyl group (
) is prone to allene-alkyne isomerization and exothermic decomposition if heated or distilled to dryness. -
Water Reactive: Violent reaction with water; releases toxic HCl gas.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile (Outer) + Laminate/Silver Shield (Inner) | Sulfonyl chlorides penetrate standard nitrile rapidly. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Pressurized hydrolysis can cause projectile splashing. |
| Respiratory | Fume Hood (Required) | Prevents inhalation of HCl mist and sulfonyl vapors. |
| Body | Chemical-resistant Lab Coat + Apron | Protects against corrosive splashes.[1] |
Part 2: The Chemistry of Deactivation
To safely dispose of this compound, we must exploit its primary instability: Hydrolysis . The goal is to convert the electrophilic
Reaction Mechanism
The deactivation proceeds via nucleophilic attack of the hydroxide ion (or water) on the sulfur atom, displacing the chloride.
Critical Control Point: This reaction is exothermic and generates HCl . If base is not present, the pH drops rapidly, potentially catalyzing further decomposition of the alkyne or polymerization. Therefore, a buffered alkaline quench is mandatory.
Part 3: Decision Logic & Workflows
Do not treat all waste states identically.[2][3] Use the following logic to determine the correct protocol.
Figure 1: Decision Matrix for 3-Phenylprop-2-yne-1-sulfonyl chloride disposal.
Part 4: Detailed Operational Protocols
Protocol A: Controlled Hydrolysis (Small Scale / Reaction Mixtures)
Use this for residual amounts (<5g) or quenching reaction mixtures.
Reagents:
-
Inert Solvent: Dichloromethane (DCM) or Toluene.
-
Neutralizing Base: Saturated Sodium Bicarbonate (
) or 10% Sodium Hydroxide ( ). -
Ice bath.[4]
Step-by-Step Procedure:
-
Dilution: Dissolve the sulfonyl chloride in the inert solvent (DCM or Toluene). Never add water directly to the neat solid.
-
Why? The solvent acts as a heat sink, absorbing the exotherm of hydrolysis and preventing splattering.
-
-
Preparation of Quench: In a separate large beaker, prepare a 10% NaOH or Saturated
solution. Cool this beaker in an ice bath to 0°C. -
Addition: Slowly add the dissolved sulfonyl chloride solution into the stirring basic aqueous solution.
-
Digestion: Allow the biphasic mixture to stir vigorously for 30–60 minutes.
-
Validation: Stop stirring. Check the pH of the aqueous layer.[1][6] It must remain basic (pH > 8). If acidic, add more base and stir for another 15 minutes.
-
Disposal:
-
Separate the layers.[4]
-
Organic Layer: Dispose of as "Halogenated Organic Waste" (due to DCM or the chloride content).
-
Aqueous Layer: Although neutralized, it contains sulfonates. Dispose of as "Aqueous Chemical Waste" (Do not pour down the drain unless explicitly permitted by local municipal codes for sulfonates).
-
Protocol B: Bulk Disposal (Lab Packing)
Use this for expired bottles, sealed containers, or quantities >10g.
Do not attempt to open and quench old, crusted bottles. The friction from unscrewing a cap with hydrolyzed crust (sulfonic acid) can be hazardous.
-
Inspection: Visually inspect the bottle. If crystals have formed around the cap, do not open .
-
Secondary Containment: Place the bottle inside a clear, sealable plastic bag (Ziploc type).
-
Packing: Place the bagged bottle into a DOT-approved drum or bucket lined with vermiculite or absorbent pads.
-
Labeling: Label clearly:
-
Hand-off: Transfer to your institution's hazardous waste management team.
Protocol C: Spill Cleanup
For benchtop spills.
-
Isolate: Evacuate the immediate area. Ensure Fume Hood is active.
-
Absorb: Cover the spill immediately with dry vermiculite, sand, or specialized acid-neutralizing absorbent pads. Do not use paper towels (fire risk due to acid generation).
-
Neutralize: Once absorbed, scoop the material into a wide-mouth container.
-
Deactivate: In a fume hood, slowly add the absorbed material to a pail of dilute NaOH/Ice water (following Protocol A logic) only if you are trained to do so. Otherwise, label the solid waste container as "Corrosive Debris/Spill Cleanup" and hand off to EHS.
Part 5: Waste Categorization & Labeling
When filling out waste tags, use the following classifications to ensure regulatory compliance (RCRA/EPA):
| Field | Entry |
| Waste Stream | Organic/Corrosive |
| Chemical Constituents | 3-Phenylprop-2-yne-1-sulfonyl chloride (<5%), Dichloromethane (if used), Sodium Hydroxide, Water |
| Hazard Checkboxes | [x] Corrosive [x] Toxic [x] Irritant |
| pH | > 8 (if quenched), < 2 (if unquenched spill) |
| Special Notes | "Contains Sulfonyl Chloride - Potential HCl Generator" |
References
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: Benzenesulfonyl Chloride. MilliporeSigma.[5][9] Link(Referenced as surrogate for general sulfonyl chloride handling).
-
BenchChem Technical Support. (2025). Sulfonyl Chloride Work-up and Quenching Protocols. BenchChem. Link(Derived from general quenching protocols).
-
University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures - Acid Chlorides. UW-Madison Safety Guide. Link
-
American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Phenyl-1-propyne. Fisher Scientific. Link(Referenced for alkyne moiety stability data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epfl.ch [epfl.ch]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
